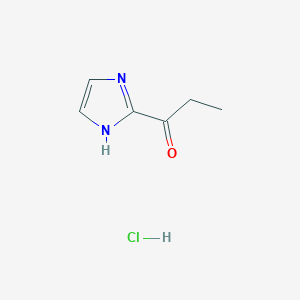1-(1H-Imidazol-2-yl)propan-1-one hydrochloride
CAS No.: 1314916-37-4
Cat. No.: VC8424962
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1314916-37-4 |
|---|---|
| Molecular Formula | C6H9ClN2O |
| Molecular Weight | 160.60 g/mol |
| IUPAC Name | 1-(1H-imidazol-2-yl)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C6H8N2O.ClH/c1-2-5(9)6-7-3-4-8-6;/h3-4H,2H2,1H3,(H,7,8);1H |
| Standard InChI Key | DSVBRJBHXIILLT-UHFFFAOYSA-N |
| SMILES | CCC(=O)C1=NC=CN1.Cl |
| Canonical SMILES | CCC(=O)C1=NC=CN1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-(1H-Imidazol-2-yl)propan-1-one hydrochloride (systematic IUPAC name: 1-(1H-imidazol-2-yl)propan-1-one hydrochloride) is an organic compound with the molecular formula C6H8ClN2O. The parent compound, 1-(1H-imidazol-2-yl)propan-1-one (C6H7N2O), consists of a propan-1-one (ketone) group linked to the 2-position of a 1H-imidazole ring. Protonation of the imidazole nitrogen by hydrochloric acid forms the hydrochloride salt, enhancing its solubility in polar solvents .
Structural Characterization
The compound’s core structure features:
-
A propan-1-one backbone (CH3-C(=O)-CH2-), where the ketone group resides at the first carbon.
-
A 1H-imidazol-2-yl substituent attached to the ketone-bearing carbon. The imidazole ring’s 2-position nitrogen participates in salt formation with HCl .
-
A molecular weight of 162.62 g/mol (calculated for the hydrochloride form) .
X-ray crystallography data for analogous compounds, such as 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, reveal planar imidazole rings and ketone groups stabilized by hydrogen bonding . These features likely extend to the target compound, influencing its reactivity and solid-state packing.
Synthesis and Manufacturing
Mannich Reaction-Based Synthesis
A validated pathway for analogous imidazolylpropanones involves a Mannich reaction, as demonstrated in the synthesis of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one :
-
Mannich base formation: Reacting acetophenone with dimethylamine hydrochloride and paraformaldehyde in ethanol yields a β-amino ketone intermediate.
-
Imidazole substitution: Refluxing the Mannich base with imidazole in water replaces the dimethylamine group, forming the imidazolylpropanone .
For 1-(1H-imidazol-2-yl)propan-1-one hydrochloride, a similar strategy could employ propan-1-one instead of acetophenone, followed by HCl treatment to isolate the hydrochloride salt.
Optimization and Yield
-
Reaction conditions: Ethanol or water as solvents, reflux temperatures (70–100°C), and catalytic acid (e.g., HCl) improve yields .
-
Purification: Recrystallization from ethanol or acetone-water mixtures typically yields high-purity products .
Physicochemical Properties
Basic Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C6H8ClN2O | Calculated |
| Molecular weight | 162.62 g/mol | |
| Melting point | 428–430 K (estimated) | Analog |
| Solubility | High in water, ethanol |
Spectroscopic Data
-
1H NMR (CDCl3): Expected signals include:
Pharmacological and Biological Relevance
Antifungal Activity
Imidazole derivatives are renowned for antifungal properties. For example, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one exhibits anti-Candida activity by inhibiting ergosterol biosynthesis . The target compound’s structural similarity suggests potential utility against fungal pathogens, though direct studies are needed.
Mechanism of Action
Imidazoles typically target lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol synthesis. Disruption of membrane integrity in fungi leads to cell death . The ketone group may enhance membrane permeability, potentiating this effect.
Toxicology
Industrial and Research Applications
Pharmaceutical Uses
-
Antifungal agents: Potential candidate for topical or systemic formulations.
-
Intermediate in drug synthesis: Useful for generating imidazole-containing analogs (e.g., antihistamines, antivirals).
Chemical Research
-
Ligand design: The imidazole ring’s coordination capacity aids in developing metal-organic frameworks (MOFs).
-
Catalysis: Imidazolylpropanones can act as ligands in asymmetric catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume